

3-Bromo-2-hydroxy-5-methoxybenzaldehyde structure and chemical formula C8H7BrO3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-hydroxy-5-methoxybenzaldehyde
Cat. No.:	B188480

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-hydroxy-5-methoxybenzaldehyde** ($C_8H_7BrO_3$), a halogenated phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, a probable synthesis protocol, and its potential biological activities, with a focus on its relevance to drug development.

Chemical Structure and Properties

3-Bromo-2-hydroxy-5-methoxybenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl (aldehyde) group. Its chemical structure is presented below:

Caption: Chemical structure of **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**.

Table 1: Physicochemical Properties of **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**

Property	Value	Source
Chemical Formula	$C_8H_7BrO_3$	[1]
IUPAC Name	3-bromo-2-hydroxy-5-methoxybenzaldehyde	[1]
CAS Number	50343-02-7	[1]
Molecular Weight	231.04 g/mol	[1]
Appearance	Likely a solid at room temperature	Inferred from similar compounds
SMILES	<chem>COC1=CC(=C(C(=C1)Br)O)C=O</chem>	[1] [2]
InChIKey	BSLKYCQDKAAGGV-UHFFFAOYSA-N	[2]

Table 2: Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
Source: GHS Classification	

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **3-Bromo-2-hydroxy-5-methoxybenzaldehyde** is not readily available in the searched literature, a highly probable synthetic route involves the direct bromination of 2-hydroxy-5-methoxybenzaldehyde. This method is analogous to the synthesis of similar brominated phenolic aldehydes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Proposed Synthesis of **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**

Materials:

- 2-hydroxy-5-methoxybenzaldehyde
- Liquid Bromine (Br_2)
- Glacial Acetic Acid
- Sodium Acetate (anhydrous)
- Dichloromethane (CH_2Cl_2)
- n-Heptane
- Ice

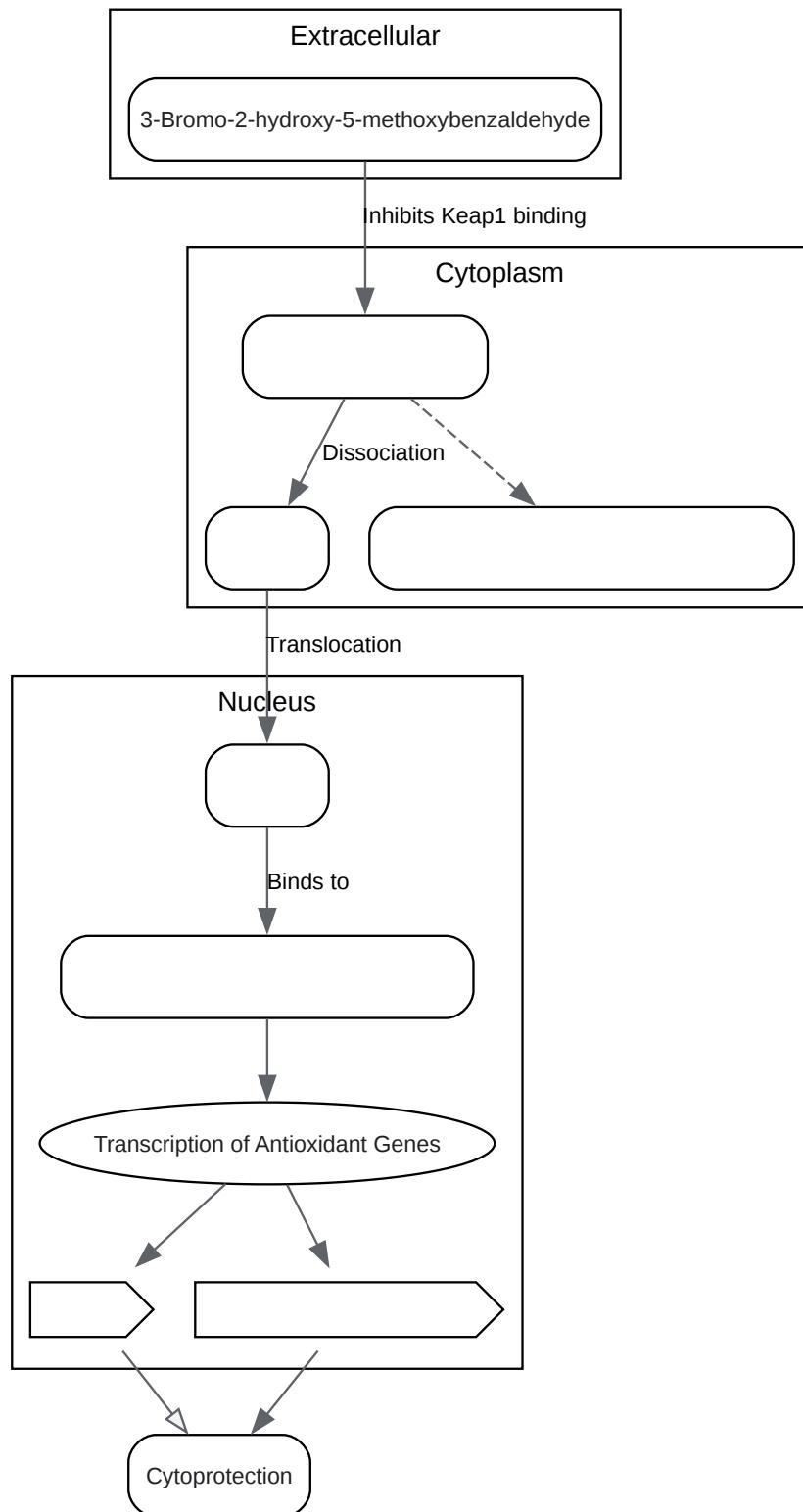
Procedure:

- In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and a condenser, suspend 2-hydroxy-5-methoxybenzaldehyde in dichloromethane.
- Add anhydrous sodium acetate to the suspension.
- Heat the mixture to 35-40 °C with stirring until the starting material is completely dissolved.
- Slowly add a solution of liquid bromine in glacial acetic acid dropwise via the dropping funnel. Maintain the reaction temperature between 35-38 °C during the addition.
- After the addition is complete, continue stirring the reaction mixture at 35 °C overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to 0-5 °C in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

- Dry the resulting solid under vacuum at room temperature to obtain **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Biological Activity and Potential Applications in Drug Development


While direct biological studies on **3-Bromo-2-hydroxy-5-methoxybenzaldehyde** are limited in the available literature, extensive research on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), provides strong indications of its potential bioactivity.[\[6\]](#)[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#) Bromophenols isolated from marine sources have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytoprotective activities.[\[9\]](#)

The primary mechanism of action for the cytoprotective effects of 3-BDB is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[\[6\]](#) This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2/HO-1 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 3-BDB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage caused by reactive oxygen species (ROS).[\[6\]](#)

Proposed Nrf2/HO-1 Signaling Pathway for 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by **3-Bromo-2-hydroxy-5-methoxybenzaldehyde**, leading to cytoprotection.

Potential Applications:

- Dermatology and Cosmetics: Given the evidence of related compounds protecting skin cells from oxidative damage induced by UV radiation and particulate matter, **3-Bromo-2-hydroxy-5-methoxybenzaldehyde** could be investigated as a potential ingredient in sunscreens and anti-pollution skincare products.[\[7\]](#)[\[8\]](#)
- Anti-inflammatory Drugs: The Nrf2 pathway is closely linked to the regulation of inflammation. Therefore, this compound could serve as a lead structure for the development of novel anti-inflammatory agents.
- Neuroprotective Agents: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Nrf2 activators are being explored as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
- Cancer Research: While some bromophenols have shown anticancer activities, the role of Nrf2 in cancer is complex and context-dependent. Further research would be needed to elucidate any potential anticancer effects of this specific compound.

Conclusion

3-Bromo-2-hydroxy-5-methoxybenzaldehyde is a versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. Its structural similarity to biologically active bromophenols suggests that it may possess valuable antioxidant and cytoprotective properties, likely mediated through the Nrf2 signaling pathway. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. This in-depth guide serves as a valuable resource for researchers and professionals seeking to explore the therapeutic and synthetic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-2-hydroxy-5-methoxybenzaldehyde (50343-02-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from *Polysiphonia morrowii* Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-2-hydroxy-5-methoxybenzaldehyde structure and chemical formula C8H7BrO3.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188480#3-bromo-2-hydroxy-5-methoxybenzaldehyde-structure-and-chemical-formula-c8h7bro3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com